(2S,3S)-1,4-Dichlorobutane-diol Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

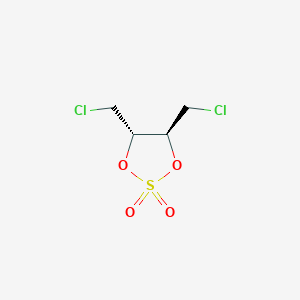

(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWLWZZVVQCXJG-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OS(=O)(=O)O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456217 | |

| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190850-76-1 | |

| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Treosulfan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-1,4-Dichlorobutane-diol Sulfate, more commonly known as Treosulfan, is a bifunctional alkylating agent with significant applications in oncology.[1] Structurally related to busulfan, Treosulfan serves as a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active epoxide metabolites.[1] These metabolites exert cytotoxic effects by alkylating DNA, leading to the formation of inter- and intrastrand cross-links, ultimately inducing apoptosis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for Treosulfan, tailored for a scientific audience.

Chemical and Physical Properties

Treosulfan is a white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate | [1] |

| Synonyms | L-Threitol-1,4-bis(methanesulfonate), Treosulphan | [1] |

| Trade Name | Trecondi | [1] |

| CAS Number | 299-75-2 | [1] |

| Molecular Formula | C₆H₁₄O₈S₂ | [1] |

| Molecular Weight | 278.29 g/mol | [1] |

| Melting Point | 102-104 °C | |

| Solubility | Soluble in water | [2] |

| Appearance | White crystalline powder |

Synthesis

The synthesis of Treosulfan can be achieved through a multi-step process, starting from L-tartaric acid. A representative synthetic scheme is outlined below. The process involves the protection of the diol, reduction of the carboxylic acid moieties, followed by mesylation and deprotection.

Experimental Protocol: Synthesis of Treosulfan

A detailed, multi-step laboratory-scale synthesis of Treosulfan is described in various patents. A general, illustrative procedure is as follows:

-

Protection of L-tartaric acid: L-tartaric acid is reacted with 2,2-dimethoxypropane in the presence of methanol to yield dimethyl 2,3-O-isopropylidene-L-tartrate.[3]

-

Reduction: The resulting methyl ester is reduced using a suitable reducing agent, such as lithium aluminium hydride or sodium-bis(2-methoxyethoxy)aluminum hydride, to obtain 2,3-di-O-isopropylidene-L-threitol.[3]

-

Mesylation: The protected diol is then reacted with methanesulfonyl chloride in the presence of a base to yield 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate.[3]

-

Deprotection: The final step involves the removal of the isopropylidene protecting group, typically by treatment with an acid like methanesulfonic acid or formic acid, to yield Treosulfan.[3]

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized for laboratory-specific conditions.

Mechanism of Action

Treosulfan is a prodrug that is inactive in its parent form. Under physiological conditions (pH 7.4 and 37°C), it undergoes spontaneous, non-enzymatic conversion to its active epoxide metabolites: (2S,3S)-1,2-epoxy-3,4-butanediol-4-methanesulfonate (S,S-EBDM) and subsequently to L-diepoxybutane (L-DEB). These highly reactive epoxides are responsible for the cytotoxic activity of Treosulfan.

The primary mechanism of action involves the alkylation of DNA by the epoxide metabolites. These electrophilic compounds react with nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of covalent bonds. As a bifunctional agent, L-DEB can form both intra- and interstrand DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to DNA damage.

The cellular response to Treosulfan-induced DNA damage involves the activation of cell cycle checkpoints and DNA repair pathways. However, if the damage is too extensive to be repaired, the cell undergoes apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can trigger the intrinsic apoptotic pathway.

Signaling Pathway of Treosulfan-Induced Apoptosis```dot

Caption: General experimental workflow for preclinical evaluation.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of Treosulfan have been studied in both adult and pediatric populations. The drug is typically administered intravenously.

| Parameter | Value | Population | Reference(s) |

| Half-life (t½) | ~1.5 - 2.5 hours | Adult | [4] |

| Volume of Distribution (Vd) | ~20 - 40 L | Adult | [4] |

| Clearance (CL) | ~10 - 20 L/h | Adult | [4] |

| Protein Binding | Low | Human | [4] |

Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as age, renal function, and co-administered drugs.

In Vitro Cytotoxicity (IC50 Values)

The cytotoxic activity of Treosulfan has been evaluated against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | Data not readily available | |

| A549 | Lung Cancer | Data not readily available | |

| SKOV-3 | Ovarian Cancer | Data not readily available | |

| HL-60 | Leukemia | ~10-50 | [2] |

| K562 | Leukemia | >100 | [2] |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Treosulfan by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the Treosulfan molecule, such as O-H, C-H, S=O, and C-O bonds, by their characteristic absorption frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Treosulfan and to study its fragmentation patterns, which can further confirm its structure.

Conclusion

Treosulfan is a clinically important alkylating agent with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity, along with relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further research into the specific molecular interactions of Treosulfan and its metabolites may lead to the development of more targeted and effective cancer therapies.

References

- 1. Treosulfan - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. "A Process For Preparation Of Treosulfan" [quickcompany.in]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS 190850-76-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a cyclic sulfate ester. Its stereochemistry makes it a valuable chiral intermediate for the synthesis of enantiomerically pure compounds. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 190850-76-1 | [1] |

| Molecular Formula | C₄H₆Cl₂O₄S | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

| Appearance | Off-White Solid | - |

| Storage Temperature | -20°C | [1] |

| SMILES | ClC[C@H]1OS(=O)(=O)O[C@@H]1CCl | [1] |

Synthesis

The primary synthetic route to this compound involves the cyclization of its precursor, (2S,3S)-1,4-Dichlorobutane-2,3-diol.

Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol

| Property | Value | Reference |

| CAS Number | 139165-54-1 | [2][3] |

| Molecular Formula | C₄H₈Cl₂O₂ | [2][3] |

| Molecular Weight | 159.01 g/mol | [2] |

| Melting Point | 62-63 °C | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

Experimental Protocol: Synthesis of this compound

While the full experimental details from the primary literature require access to the cited journal, the general synthetic transformation involves the reaction of (2S,3S)-1,4-Dichlorobutane-2,3-diol with a sulfating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by oxidation if necessary, in an appropriate solvent and typically in the presence of a base to neutralize the acidic byproducts. The reaction proceeds to form the cyclic sulfate.

A general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for this compound.

Applications in Drug Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of two electrophilic carbon centers and the defined stereochemistry allow for the controlled introduction of chirality and further functionalization.

The importance of chiral intermediates like the title compound lies in their ability to produce enantiomerically pure drugs.[4][5][6] This is critical as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects.[5]

The logical workflow for the utilization of a chiral building block in drug discovery is outlined below.

Caption: Role of a chiral building block in the drug discovery pipeline.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound itself is a modulator of any specific signaling pathway. Its primary role is that of a synthetic intermediate, and as such, it is not typically evaluated for direct biological activity. The pharmacological activity would be characteristic of the final drug molecule synthesized using this building block.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of enantiomerically pure molecules. Its well-defined stereochemistry and reactive functional groups make it a useful tool for medicinal chemists and drug development professionals. Further research into its applications in the synthesis of novel therapeutic agents could yield significant advancements in various disease areas.

References

- 1. This compound [biogen.es]

- 2. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Pivotal Role of (2S,3S)-1,4-Dichlorobutane-2,3-diol Sulfate in Oncological Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a crucial, yet often unheralded, chemical intermediate in the synthesis of the potent alkylating agent, Treosulfan. This guide provides an in-depth analysis of its primary application, the synthetic pathway to Treosulfan, and the subsequent mechanism of action, clinical efficacy, and safety profile of this important chemotherapeutic agent. Detailed experimental protocols, quantitative clinical data, and visual diagrams of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development and oncology.

Introduction to (2S,3S)-1,4-Dichlorobutane-2,3-diol Sulfate

(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a chiral organic compound with the chemical formula C₄H₆Cl₂O₄S.[1] It is primarily utilized as a key intermediate in the industrial synthesis of Treosulfan, a bifunctional alkylating agent.[2] Its stereospecific structure is essential for the ultimate therapeutic activity of Treosulfan. While not intended for direct diagnostic or therapeutic use, its role in the production of a life-saving medication underscores its significance in medicinal chemistry and pharmaceutical manufacturing.[3]

Synthesis of Treosulfan: The Core Application

The primary and most significant use of (2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is as a precursor in the synthesis of Treosulfan. The process involves the reaction of a related diol with a sulfonylating agent. While direct protocols for the sulfate are proprietary, the general synthetic strategy from a similar precursor, (2S,3S)-1,4-dibromobutane-2,3-diol, is documented and provides a model for the likely synthetic route.

General Synthetic Pathway

The synthesis of Treosulfan from a dihalogenated butanediol precursor generally involves a methanesulfonation reaction. The diol is reacted with methanesulfonyl chloride in the presence of a base to form the desired bismethanesulfonate ester, Treosulfan.

Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol for the synthesis of Treosulfan from a dihalogenated precursor, adapted from patent literature. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

-

Dissolution: Dissolve (2S,3S)-1,4-dichlorobutane-2,3-diol in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine at a controlled temperature (e.g., 0-5 °C).

-

Addition of Reagent: Slowly add methanesulfonyl chloride to the stirred solution, maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by the addition of a cold aqueous solution (e.g., dilute HCl or saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/di-isopropyl ether) to yield pure Treosulfan.[4]

Mechanism of Action of Treosulfan

Treosulfan is a prodrug that undergoes non-enzymatic conversion under physiological conditions to form active epoxide metabolites.[2][3] These epoxides are potent alkylating agents that form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine bases.[3][5] This leads to the formation of both intra- and interstrand DNA cross-links.[2][3]

The resulting DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage response pathways.[2] If the damage is too extensive for cellular repair mechanisms to handle, it triggers apoptosis (programmed cell death).[2] This cytotoxic activity is particularly effective against rapidly dividing cells, such as cancer cells.

Clinical Applications and Efficacy of Treosulfan

Treosulfan is primarily used in two clinical settings:

-

Ovarian Cancer: As a treatment for advanced ovarian cancer.[6]

-

Conditioning Regimen for Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT): In combination with fludarabine, as a preparative regimen for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[7][8]

Clinical trials have demonstrated the efficacy and favorable safety profile of Treosulfan-based conditioning regimens.

Quantitative Clinical Trial Data

| Clinical Trial Endpoint | Treosulfan + Fludarabine | Busulfan + Fludarabine (Control) | Hazard Ratio (HR) [95% CI] | p-value | Reference |

| Event-Free Survival (EFS) at 2 years | 64.0% (56.0-70.9%) | 50.4% (42.8-57.5%) | 0.65 (0.47-0.90) | <0.0001 (non-inferiority), 0.0051 (superiority) | [7] |

| Overall Survival (OS) | Superior to control | - | 0.67 (0.51-0.90) | - | [7][8] |

| OS in AML | - | - | 0.73 (0.51-1.06) | - | [7][8] |

| OS in MDS | - | - | 0.64 (0.40-1.02) | - | [7][8] |

| Non-Relapse Mortality (NRM) | Lower than control | - | - | - | [9] |

| Graft-versus-Host Disease (GvHD)-free/Relapse-free Survival (GRFS) at 12 years | 20.9% (13.7-29.1%) | - | - | - | [1] |

| Progression-Free Survival (PFS) at 12 years | 31.7% (23-40.7%) | - | - | - | [1] |

Safety and Toxicology

The most common adverse effects associated with Treosulfan treatment are consistent with those of other alkylating agents and include myelosuppression (anemia, thrombocytopenia, and neutropenia).[2] Other reported side effects include musculoskeletal pain, stomatitis, pyrexia, nausea, edema, and infections.[7][8] Careful monitoring and supportive care are essential for managing these toxicities.

Conclusion

(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a critical intermediate in the synthesis of the chemotherapeutic agent Treosulfan. Its specific stereochemistry is fundamental to the activity of the final drug product. Treosulfan, a prodrug that converts to active DNA alkylating epoxides, has demonstrated significant clinical efficacy in the treatment of ovarian cancer and as a conditioning agent for allo-HSCT in patients with AML and MDS. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the synthetic pathway, mechanism of action, and clinical utility of this important therapeutic agent. Further research into optimizing the synthesis from intermediates like (2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate and exploring new applications for Treosulfan is warranted.

References

- 1. Frontiers | Treosulfan-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial [frontiersin.org]

- 2. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 3. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2019043587A2 - A process for the preparation of treosulfan - Google Patents [patents.google.com]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. oncnursingnews.com [oncnursingnews.com]

- 8. onclive.com [onclive.com]

- 9. Treosulfan Pivotal Study Results Published :: Medexus Pharmaceuticals, Inc. (MDP) [medexus.com]

An In-depth Technical Guide on the Synthesis and Characterization of (2S,3S)-1,4-Dichlorobutane-diol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-1,4-Dichlorobutane-diol sulfate, also known by its IUPAC name (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a pivotal chiral intermediate in the asymmetric synthesis of various pharmaceuticals, most notably HIV protease inhibitors such as Amprenavir.[1] Its rigid cyclic structure and defined stereochemistry make it an excellent starting material for the introduction of specific stereocenters, particularly in the formation of chiral aziridines. This guide provides a comprehensive overview of its synthesis from (2S,3S)-1,4-dichloro-2,3-butanediol, detailed experimental protocols, and a summary of its characterization data.

Introduction

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery. Chiral intermediates that can reliably transfer their stereochemical information to a target molecule are of immense value. This compound serves this purpose effectively. Its synthesis and subsequent nucleophilic ring-opening reactions provide a robust strategy for creating complex chiral molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot procedure starting from the commercially available (2S,3S)-1,4-dichloro-2,3-butanediol. This method involves the formation of a cyclic sulfite intermediate, followed by its oxidation to the corresponding cyclic sulfate.

Experimental Protocol

Materials:

-

(2S,3S)-1,4-dichloro-2,3-butanediol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyclic Sulfite Formation: To a solution of (2S,3S)-1,4-dichloro-2,3-butanediol (1 equivalent) in a mixture of acetonitrile and carbon tetrachloride (1:1 v/v) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), thionyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diol.

-

Oxidation to Cyclic Sulfate: Once the formation of the cyclic sulfite is complete, deionized water is added to the reaction mixture, followed by the addition of a catalytic amount of RuCl₃·xH₂O (0.01 equivalents) and sodium periodate (1.5 equivalents). The biphasic mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the oxidation is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product is typically a solid and can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Synthesis Workflow

Caption: Synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 190850-76-1 | [2][3] |

| Molecular Formula | C₄H₆Cl₂O₄S | [4] |

| Molecular Weight | 221.06 g/mol | [4] |

| Appearance | Off-White Solid | [3] |

| Density | 1.554 g/cm³ | [4] |

| Boiling Point | 356.6 °C at 760 mmHg | [4] |

| Flash Point | 169.5 °C | [4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The proton NMR spectrum is expected to show two main signals corresponding to the methine protons (CH-O) and the methylene protons (CH₂-Cl).

-

Due to the C₂ symmetry of the molecule, the two methine protons are chemically equivalent, as are the two methylene groups.

-

The methine protons (H-2 and H-3) would appear as a multiplet due to coupling with the adjacent methylene protons.

-

The methylene protons (H-1 and H-4) would also appear as a multiplet due to coupling with the vicinal methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ¹³C NMR spectrum is expected to show two distinct signals.

-

One signal will correspond to the two equivalent methine carbons (C-2 and C-3) bonded to the oxygen atoms of the sulfate group.

-

The second signal will correspond to the two equivalent methylene carbons (C-1 and C-4) bonded to the chlorine atoms.

Mass Spectrometry (MS):

-

The mass spectrum is not expected to show a prominent molecular ion peak due to the lability of the cyclic sulfate ring.

-

Common fragmentation patterns would involve the loss of SO₃ (80 m/z) or SO₂ (64 m/z).

-

Cleavage of the C-C bond between the two methine carbons could also occur.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of chiral aziridines, which are key building blocks for several HIV protease inhibitors.

Synthesis of Chiral Aziridine Intermediate

The cyclic sulfate serves as a dielectrophile. Reaction with a primary amine, such as isobutylamine, leads to a nucleophilic ring-opening of the sulfate, followed by an intramolecular cyclization to form the corresponding chiral aziridine. This reaction proceeds with a high degree of stereocontrol, transferring the stereochemistry from the diol to the aziridine.

Caption: Role in the synthesis of HIV Protease Inhibitors.

This chiral aziridine is a key component of the P2 ligand in several HIV protease inhibitors, where it interacts with the active site of the enzyme. The specific stereochemistry is essential for the high binding affinity and inhibitory activity of the final drug molecule.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. The reliable and scalable synthesis from its corresponding diol, coupled with its predictable reactivity, makes it an important intermediate for the pharmaceutical industry. The detailed understanding of its synthesis and characterization is crucial for researchers and professionals involved in the development of stereochemically complex drug molecules.

References

An In-depth Technical Guide on the Stereochemistry of (2S,3S)-1,4-Dichlorobutane-diol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral cyclic sulfate, is a critical intermediate in the asymmetric synthesis of a number of pharmacologically significant molecules. Its rigid structure and defined stereocenters make it a valuable building block for creating complex molecular architectures with high stereochemical control. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of this compound, with a particular focus on its role in the development of HIV protease inhibitors.

Stereochemistry and Structure

The stereochemistry of this compound is defined by the 'S' configuration at both the C2 and C3 positions of the butane backbone. This specific arrangement of the chloro and hydroxyl groups is crucial for its utility as a chiral synthon. The cyclic sulfate moiety locks the conformation of the butane backbone, presenting the chloromethyl groups in a fixed spatial orientation. This pre-organization is key to achieving high stereoselectivity in subsequent nucleophilic substitution reactions.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | N/A |

| CAS Number | 190850-76-1 | N/A |

| Molecular Formula | C4H6Cl2O4S | N/A |

| Molecular Weight | 221.07 g/mol | N/A |

| Physical Description | Off-White Solid | N/A |

Synthesis

The synthesis of this compound originates from the readily available and inexpensive chiral pool starting material, D-tartaric acid. The synthetic pathway leverages the inherent stereochemistry of D-tartaric acid to establish the desired (2S,3S) configuration in the final product.

Experimental Protocol: Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol

A key precursor to the target cyclic sulfate is (2S,3S)-1,4-Dichlorobutane-2,3-diol. A one-pot conversion from 2,3-O-isopropylidene-D-threitol is a reported method.[1] This involves treatment with triethylamine, lithium chloride, and methanesulfonyl chloride in acetonitrile.[1] This reaction proceeds with inversion of configuration at the chiral centers.

Table 2: Physical Properties of (2S,3S)-1,4-Dichlorobutane-2,3-diol

| Property | Value | Reference |

| CAS Number | 139165-54-1 | N/A |

| Molecular Formula | C4H8Cl2O2 | N/A |

| Molecular Weight | 159.01 g/mol | N/A |

| Melting Point | 62-63 °C | N/A |

| Isomeric SMILES | C(--INVALID-LINK--O">C@HO)Cl | N/A |

Experimental Protocol: Sulfation of (2S,3S)-1,4-Dichlorobutane-2,3-diol

Application in Drug Development: Synthesis of HIV Protease Inhibitors

This compound is a key intermediate in the synthesis of a class of HIV protease inhibitors, including Amprenavir and its prodrug, Fosamprenavir.[1] The cyclic sulfate acts as a dielectrophile, allowing for sequential ring-opening reactions with nucleophiles to construct the core of these inhibitor molecules with precise stereochemical control.

The synthesis of these inhibitors typically involves the ring-opening of the cyclic sulfate with a primary amine, followed by further functionalization to introduce the necessary pharmacophoric elements.

Mechanism of Action: HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. It is responsible for cleaving newly synthesized polyproteins into individual functional proteins, a process essential for the maturation of infectious virions.

HIV protease inhibitors are designed to mimic the transition state of the natural substrate of the protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.

Conclusion

This compound is a stereochemically defined and versatile building block with significant applications in the synthesis of complex pharmaceutical agents. Its preparation from D-tartaric acid provides an efficient route to a chiral intermediate that has proven instrumental in the development of life-saving HIV protease inhibitors. A thorough understanding of its stereochemistry and reactivity is essential for its effective utilization in modern drug discovery and development. Further research into the detailed spectroscopic characterization and optimization of its synthesis will undoubtedly expand its utility in organic synthesis.

References

An In-depth Technical Guide on the Mechanism of Action of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Presumed Treosulfan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Treosulfan, a bifunctional alkylating agent utilized as a conditioning regimen prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT). Structurally identified as L-threitol-1,4-bismethanesulfonate, it is presumed to be the compound of interest referred to as (2S,3S)-1,4-Dichlorobutane-diol Sulfate due to the limited specific literature on the latter and the extensive documentation available for the structurally related and clinically significant Treosulfan. This document details its metabolic activation, molecular interactions with DNA, and the subsequent cellular signaling cascades leading to cytotoxicity and immunosuppression. Quantitative data from preclinical and clinical studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction

Treosulfan is a prodrug that exhibits potent myeloablative and immunosuppressive properties.[1][2] Its water-solubility and distinct activation pathway differentiate it from other alkylating agents like busulfan, offering a potentially more favorable toxicity profile.[3] Understanding its detailed mechanism of action is crucial for optimizing its clinical application, particularly in the context of allo-HSCT for both malignant and non-malignant hematological disorders.[1][2][4]

Mechanism of Action

The cytotoxic and immunosuppressive effects of Treosulfan are contingent upon its non-enzymatic conversion into highly reactive epoxide metabolites.[4] This process and the subsequent cellular consequences are detailed below.

Metabolic Activation

Treosulfan is inherently inactive and undergoes spontaneous, pH- and temperature-dependent conversion under physiological conditions.[4] This biotransformation proceeds through a sequential process, first forming a monoepoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate, and subsequently the active diepoxide, L-diepoxybutane (DEB).[4]

DNA Alkylation and Cross-Linking

The epoxide metabolites of Treosulfan are potent electrophiles that readily react with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[4] As a bifunctional agent, L-diepoxybutane can react with two different guanine bases, leading to the formation of both intra- and interstrand DNA cross-links.[4] These cross-links are highly cytotoxic lesions that physically obstruct essential cellular processes such as DNA replication and transcription.[4]

Cellular Responses to DNA Damage

The extensive DNA damage induced by Treosulfan's metabolites triggers a robust DNA Damage Response (DDR).[4] This complex signaling network is orchestrated by sensor kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5][6][7][8]

Upon detection of DNA double-strand breaks and other lesions, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[5][6][7][8] These kinases, in turn, activate effector proteins like the tumor suppressor p53.[5][7][9] The activation of this pathway leads to two primary cellular outcomes:

-

Cell Cycle Arrest: The DDR enforces checkpoints in the cell cycle, primarily at the G1/S and G2/M transitions, to prevent the propagation of damaged DNA.[5][8]

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR signaling cascade initiates programmed cell death, or apoptosis, to eliminate the compromised cells.[4] The extrinsic apoptosis pathway, involving TNF receptors, can also be activated.[10]

Immunosuppressive Effects

A key aspect of Treosulfan's utility in allo-HSCT is its profound immunosuppressive activity.[1][4] By targeting rapidly dividing cells, Treosulfan effectively depletes both malignant and healthy hematopoietic cells, including lymphocytes.[4] This creates the necessary space in the bone marrow for the engraftment of donor stem cells and reduces the risk of graft-versus-host disease (GVHD), a major complication of allo-HSCT.[4] Preclinical studies have shown that Treosulfan is effective in depleting splenic B and T cells.[1]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Treosulfan.

Table 1: Pharmacokinetic Parameters of Treosulfan in Humans

| Parameter | Value | Patient Population | Reference |

| Area Under the Curve (AUC) | 1,326 mgh/L (median) | 87 pediatric patients with thalassemia major | [11][12] |

| 875 ± 213 mgh/L (mean) | 55 adult AML patients undergoing ASCT | [13] | |

| 1,104 ± 173 mg/L*h (mean) | 18 adults with hematological malignancies | [11] | |

| Clearance (CL) | 10.8 L/h/m² (median) | 87 pediatric patients with thalassemia major | [11][12] |

| Volume of Distribution (Vss) | 17 to 34 L (approx. 0.25–0.5 L/kg) | Adults | [14] |

| 0.5–0.6 L/kg | Children | [14] | |

| Half-life (t½) | ~2 hours | N/A | N/A |

Table 2: In Vitro Cytotoxicity of Treosulfan

| Cell Line | IC50 (µM) | Incubation Time | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Not specified, but cytotoxic | N/A | [15] |

| K562 (Human Myelogenous Leukemia) | 151 | 24 hours | [15] |

| 62 | 48 hours | [15] |

Table 3: Clinical Outcomes of Treosulfan-Based Conditioning Regimens

| Outcome | Value | Patient Population / Study | Reference |

| Overall Survival (OS) at 2 years | 90% | 31 patients with nonmalignant diseases | [1][16] |

| Overall Survival (OS) at 12 years | 41.7% | 108 patients with hematological diseases | [2][4][17][18][19] |

| Event-Free Survival (EFS) at 2 years | Superior to RIC busulfan | 570 older or comorbid patients with AML or MDS | [20] |

| Full Donor Chimerism at day +30 | 88% | 108 patients with hematological diseases | [2][4][17][18][19] |

| Acute GVHD (grades II-IV) at day 100 | 27.8% | 108 patients with hematological diseases | [2][4][17][18][19] |

| 62% | 31 patients with nonmalignant diseases | [1][16] | |

| Chronic GVHD at 2 years | 21% | 31 patients with nonmalignant diseases | [1][16] |

| Chronic GVHD at 12 years | 40.7% | 108 patients with hematological diseases | [2][4][17][18][19] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Treosulfan's mechanism of action are provided below.

Comet Assay for DNA Cross-Linking

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links.

Principle: DNA from individual cells is subjected to electrophoresis. Damaged DNA, containing breaks and cross-links, migrates differently from intact DNA, forming a "comet" shape. The extent of DNA in the comet tail is proportional to the amount of damage.

Protocol:

-

Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

Agarose Embedding: Mix cell suspension with low melting point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a high salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the amount of DNA in the head and tail using image analysis software.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified.

Protocol:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with a mixture containing TdT and fluorescently labeled dUTP.

-

Washing: Wash the cells to remove unincorporated labeled nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot for DNA Damage Response Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of ATM, CHK2, and p53, which are indicative of DDR activation.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ATM).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative abundance of the target protein.

Conclusion

Treosulfan, presumed to be the subject of this guide, is a potent alkylating agent with a well-defined mechanism of action. Its non-enzymatic activation to DNA-damaging epoxides, subsequent induction of the DNA damage response, and profound immunosuppressive effects underpin its clinical efficacy as a conditioning agent for allo-HSCT. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and clinicians working to further understand and optimize the therapeutic application of this important drug. Further investigation into the specific signaling pathways and the development of strategies to modulate them may lead to improved patient outcomes.

References

- 1. Treosulfan-Based Conditioning and Hematopoietic Cell Transplantation for Nonmalignant Diseases: A Prospective Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treosulfan-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treosulfan Therapeutic Drug Monitoring in Pediatric Hematopoietic Stem Cell Transplant Recipients | MedPath [trial.medpath.com]

- 4. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 5. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 9. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchtweet.com [researchtweet.com]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. Proposed Therapeutic Range of Treosulfan in Reduced Toxicity Pediatric Allogeneic Hematopoietic Stem Cell Transplant Conditioning: Results From a Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

solubility of (2S,3S)-1,4-Dichlorobutane-diol Sulfate in organic solvents

An In-depth Technical Guide on the Solubility of (2S,3S)-1,4-Dichlorobutane-diol Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information for structurally related compounds and outlines detailed, standardized experimental protocols for determining solubility.

Overview of Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[1] For pharmaceutical intermediates like this compound, understanding solubility in various organic solvents is essential for reaction optimization, purification, and formulation.

Qualitative Solubility Data

Table 1: Qualitative Solubility of (2S,3S)-1,4-Dichlorobutane-2,3-diol in Select Organic Solvents

| Solvent Name | Chemical Formula | Type of Solvent | Reported Solubility |

| Chloroform | CHCl₃ | Chlorinated | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[2] |

| Methanol | CH₃OH | Alcohol | Soluble[2] |

Note: This data pertains to the diol precursor and should be considered as a predictive guide for the cyclic sulfate derivative.

Experimental Protocols for Solubility Determination

A standardized and reproducible method is crucial for accurately determining the solubility of a compound. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.[3]

General Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a selected organic solvent.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Stoppered glass flasks or vials

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of stoppered flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each flask.

-

Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Analytical Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be properly validated.[4] Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

This compound is primarily utilized as a chiral building block in organic synthesis. For instance, cyclic sulfates are valuable intermediates for the synthesis of enantiopure compounds, as they can undergo nucleophilic ring-opening reactions.[5] The sulfate group acts as an effective leaving group, allowing for the stereospecific introduction of various functional groups.

The diagram below illustrates the logical relationship in the synthetic utility of a cyclic sulfate intermediate.

Caption: Synthetic Application of a Cyclic Sulfate.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate

This guide provides a comprehensive overview of the synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate, with the CAS number 190850-76-1, is a valuable chiral building block. Its stereochemistry and reactive sulfate group make it a precursor for the synthesis of various complex molecules, including pharmaceuticals. The synthesis of this cyclic sulfate begins with its corresponding diol, (2S,3S)-1,4-dichlorobutane-2,3-diol (CAS: 139165-54-1). This guide will detail the common synthetic routes to the diol precursor and the subsequent cyclization to form the target cyclic sulfate.

Synthesis of the Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol

The primary precursor for the target cyclic sulfate is (2S,3S)-1,4-dichlorobutane-2,3-diol. This diol can be synthesized through several methods, with one common approach involving the dihydroxylation of trans-1,4-dichloro-2-butene.

Experimental Protocol: Dihydroxylation of trans-1,4-dichloro-2-butene

This procedure outlines the synthesis of D,L-1,4-dichlorobutane-2,3-diol from trans-1,4-dichlorobut-2-ene using potassium permanganate as the oxidizing agent[1]. Subsequent chiral resolution would be necessary to isolate the desired (2S,3S) enantiomer.

Reagents and Materials:

-

trans-1,4-dichloro-2-ene

-

Potassium permanganate (KMnO₄)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

-

Water

-

Reaction flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

A solution of trans-1,4-dichloro-2-ene is prepared in ethanol.

-

The solution is cooled in an ice bath.

-

A solution of potassium permanganate and magnesium sulfate in water is added dropwise to the cooled solution of the starting material with vigorous stirring.

-

The reaction mixture is stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.

-

Purification of the crude product is achieved by column chromatography or recrystallization.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | trans-1,4-dichlorobut-2-ene | [1] |

| Product | D,L-1,4-dichlorobutane-2,3-diol | [1] |

| Yield | 50.0% | [1] |

Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate

The formation of the cyclic sulfate from the diol is a critical step. A general and effective method for this transformation involves a two-step process: conversion of the diol to a cyclic sulfite, followed by oxidation to the cyclic sulfate[2].

Experimental Workflow

Caption: General two-step synthesis of a cyclic sulfate from a diol.

Experimental Protocol: Two-Step Synthesis of Cyclic Sulfate

This protocol is a general method for the synthesis of cyclic sulfates from 1,2-diols[2].

Step 1: Formation of the Cyclic Sulfite

Reagents and Materials:

-

(2S,3S)-1,4-dichlorobutane-2,3-diol

-

Thionyl chloride (SOCl₂)

-

Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the (2S,3S)-1,4-dichlorobutane-2,3-diol in tetrachloromethane or dichloromethane in a reaction flask.

-

Add thionyl chloride (1.2-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 1 hour.

-

After cooling to room temperature, wash the reaction mixture twice with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude cyclic sulfite.

Step 2: Oxidation of the Cyclic Sulfite to the Cyclic Sulfate

Reagents and Materials:

-

Cyclic sulfite from Step 1

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Silica gel for filtration

Procedure:

-

Dissolve the crude cyclic sulfite in a mixture of acetonitrile and water.

-

Add a catalytic amount of ruthenium(III) chloride hydrate.

-

Add sodium periodate in portions to the stirred solution.

-

Monitor the reaction by TLC until the cyclic sulfite is consumed.

-

Quench the reaction and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude cyclic sulfate can be purified by passing it through a short plug of silica gel.

Alternative Single-Step Synthesis

A newer method for preparing cyclic sulfates involves the reaction of a diol with boric acid to form a borate ester intermediate, which then reacts with a sulfonyl compound. This method avoids the use of noble metal catalysts and the generation of salt-containing wastewater[3].

Reaction Pathway

Caption: Boric acid-mediated synthesis of a cyclic sulfate.

Quantitative Data for Cyclic Sulfate Synthesis

| Parameter | Value | Reference |

| Starting Material | 1,2-Diol | [2] |

| Intermediate | Cyclic Sulfite | [2] |

| Final Product | Cyclic Sulfate | [2] |

| Yield (Step 1) | Good to quantitative | [2] |

| Yield (Step 2) | Varies depending on substrate | General Knowledge |

Physicochemical Properties

Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol [4]

| Property | Value |

| Molecular Formula | C₄H₈Cl₂O₂ |

| Molecular Weight | 159.01 g/mol |

| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol |

| SMILES | C(--INVALID-LINK--O">C@HO)Cl |

| InChI | InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |

Product: (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate [5]

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O₄S |

| Molecular Weight | 221.06 g/mol |

| IUPAC Name | (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide |

| Canonical SMILES | ClCC1OS(=O)(=O)O[C@@H]1CCl |

| InChIKey | RIWLWZZVVQCXJG-SYPWQXSBSA-N |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Ruthenium tetroxide, generated in situ, is a powerful and volatile oxidant. Reactions involving it should be conducted with care.

-

Chlorinated solvents are hazardous and should be handled appropriately.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate is a multi-step process that begins with the preparation of the corresponding diol. The subsequent cyclization to the sulfate can be achieved through established methods, most notably the two-step conversion via a cyclic sulfite intermediate. This guide provides a detailed framework for understanding and implementing the synthesis of this important chiral building block. Researchers should optimize the reaction conditions for their specific needs and scale.

References

- 1. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]

- 2. actachemscand.org [actachemscand.org]

- 3. CN115232103B - Preparation method of cyclic sulfate - Google Patents [patents.google.com]

- 4. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

Technical Guide: Spectroscopic and Synthetic Profile of (2S,3S)-1,4-Dichlorobutane-diol Sulfate

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral intermediate with applications in pharmaceutical synthesis. The information is compiled from available chemical literature and databases.

Compound Identification

This compound, with the IUPAC name (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a key chiral building block. Its chemical identity is established by the following identifiers:

-

CAS Number: 190850-76-1

-

Molecular Formula: C₄H₆Cl₂O₄S

-

Molecular Weight: 221.06 g/mol

-

Canonical SMILES: ClCC1OS(=O)(=O)O[C@@H]1CCl

Spectroscopic Data

Detailed spectroscopic data for this compound is primarily available in the specified primary literature. The following tables are structured to present the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | S=O stretch |

| Data not available | C-O stretch |

| Data not available | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available | [M+H]⁺ |

| Data not available | [M+Na]⁺ |

Note: The definitive spectroscopic data for this compound is reported in the following key publication, which should be consulted for precise experimental values.

Primary Reference: Kim, B. M.; Bae, S. J.; So, S. M.; Yoo, H. T.; Chang, S. K.; Lee, J. H.; Kang, H. Y. Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Org. Lett.2001 , 3 (15), 2349–2351.[1]

Experimental Protocols

The synthesis of this compound involves the cyclization of its corresponding diol precursor, (2S,3S)-1,4-dichlorobutane-2,3-diol. A general experimental protocol, based on established chemical methods for the formation of cyclic sulfates, is outlined below. For the specific reaction conditions, stoichiometry, and purification procedures, reference to the aforementioned primary literature is essential.

General Synthesis of this compound:

-

(2S,3S)-1,4-dichlorobutane-2,3-diol , the diol precursor, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a reduced temperature (typically 0 °C or lower) using an ice bath.

-

A sulfating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), is added dropwise to the stirred solution.

-

A base, often a tertiary amine like triethylamine or pyridine, is subsequently added to neutralize the acidic byproduct (HCl).

-

The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion.

-

Following the reaction, the mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃).

-

The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound is generally achieved through recrystallization or column chromatography.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow for the final product.

References

(2S,3S)-1,4-Dichlorobutane-diol Sulfate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(2S,3S)-1,4-Dichlorobutane-diol sulfate is a reactive chemical intermediate intended for research and development purposes only. It is not for diagnostic or therapeutic use.[1] This guide provides a comprehensive overview of its safety, handling, and potential applications based on available data for the compound and the broader class of cyclic sulfates.

Chemical and Physical Properties

This compound is a chiral cyclic sulfate with the chemical formula C₄H₆Cl₂O₄S.[2] Its structure incorporates two electrophilic carbon centers, making it a potent alkylating agent.

| Property | Value | Source |

| CAS Number | 190850-76-1 | [2][3][4] |

| Molecular Formula | C₄H₆Cl₂O₄S | [1][2] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Appearance | Off-White Solid | [5] |

| Density | 1.554 g/cm³ | [2] |

| Boiling Point | 356.603 °C at 760 mmHg | [2] |

| Flash Point | 169.468 °C | [2] |

| Storage Temperature | -20 °C | [4] |

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are associated with its flammability, acute toxicity, and corrosive effects on skin and eyes.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 2 | H228: Flammable solid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet[6]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment must be worn at all times.

| Protection Type | Specification | |---|---|---| | Eye/Face Protection | Chemical safety goggles and face shield | | Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and a lab coat | | Respiratory Protection | NIOSH-approved respirator with appropriate filter for organic vapors and dusts |

Source: Sigma-Aldrich Safety Data Sheet[6][7]

First Aid Measures

| Exposure Route | First Aid Procedure | |---|---|---| | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] | | Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8] | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

Source: Sigma-Aldrich Safety Data Sheet[8]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of cyclic sulfates typically proceeds through a two-step process involving the formation of a cyclic sulfite intermediate, followed by oxidation.[8] The following is a representative, non-validated protocol based on general literature procedures.

Step 1: Synthesis of the Cyclic Sulfite Intermediate

-

To a solution of (2S,3S)-1,4-dichlorobutane-2,3-diol in a suitable anhydrous solvent (e.g., dichloromethane or tetrachloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a slight excess (1.1-1.2 equivalents) of thionyl chloride at 0 °C.[4]

-

A base such as pyridine or triethylamine may be added to scavenge the HCl generated during the reaction.[2]

-

The reaction mixture is typically stirred at 0 °C for a short period and then allowed to warm to room temperature.

-

Upon completion, the reaction is quenched, and the cyclic sulfite is isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Oxidation to the Cyclic Sulfate

-

The purified cyclic sulfite is dissolved in a solvent mixture, typically acetonitrile, dichloromethane, and water.

-

A catalytic amount of ruthenium(III) chloride is added to the solution.

-

Sodium periodate (as a co-oxidant) is added portion-wise at 0 °C to maintain the reaction temperature.[6]

-

The reaction is monitored for the disappearance of the cyclic sulfite.

-

Upon completion, the reaction mixture is worked up to isolate the final product, this compound. Purification is typically achieved through column chromatography.

Caption: General synthesis workflow for cyclic sulfates.

Handling and Disposal

-

Handling: this compound should be handled in a chemical fume hood by trained personnel.[6] Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[6] Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at -20 °C.[4][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[8]

Reactivity and Potential Biological Interactions

Cyclic sulfates are potent electrophiles and are used as alkylating agents in organic synthesis.[7] The ring strain in the five-membered ring enhances their reactivity towards nucleophiles compared to acyclic sulfates.

Nucleophilic Ring-Opening

The primary mode of reactivity for cyclic sulfates is nucleophilic ring-opening. This reaction proceeds with high regioselectivity, with the nucleophile attacking one of the electrophilic carbon atoms, leading to the opening of the cyclic sulfate ring. This property is valuable for the stereospecific introduction of functional groups.

Caption: General scheme of nucleophilic ring-opening.

Potential Biological Activity and Signaling Pathway Interactions

As strong alkylating agents, cyclic sulfates have the potential to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[8] This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function. While no specific biological studies on this compound have been identified, its reactivity profile suggests that it could act as a covalent inhibitor of proteins with reactive cysteine residues in their active or allosteric sites. This mechanism is relevant in drug development for targeting specific enzymes or protein-protein interactions.

Caption: Potential mechanism of biological activity.

Conclusion

This compound is a valuable research chemical with potential applications in organic synthesis and drug development due to its nature as a potent and stereospecific alkylating agent. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides a foundation for its safe handling and informed use in a research setting. Further studies are required to fully elucidate its toxicological profile and specific biological activities.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actachemscand.org [actachemscand.org]

- 5. (2S,3S)-1,4-Dichlorobutane-diol Sulfate_北京德威钠生物技术有限公司 [gbwol.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines using (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3,4-dihydroxypyrrolidines, a valuable class of chiral amines, utilizing (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate as a chiral starting material. The reaction proceeds via a stereospecific double nucleophilic substitution by a primary amine, leading to the formation of the pyrrolidine ring with high fidelity of stereochemical transfer.

Reaction Principle

The core of this synthetic strategy involves the reaction of a primary amine with (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate. The reaction is believed to proceed through a sequential double nucleophilic substitution. The primary amine first attacks one of the electrophilic carbons, leading to the opening of the cyclic sulfate. A subsequent intramolecular cyclization, involving the nitrogen attacking the second electrophilic carbon, results in the formation of the chiral pyrrolidine ring. The stereochemistry of the starting diol sulfate directs the formation of the corresponding trans-3,4-dihydroxypyrrolidine derivative.

Experimental Data

The following table summarizes representative data for the synthesis of various N-substituted (3R,4R)-3,4-dihydroxypyrrolidines from (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate. The data is based on analogous and well-established synthetic procedures for similar chiral building blocks, providing a practical guide for expected outcomes.

| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzylamine | (3R,4R)-N-Benzyl-3,4-dihydroxypyrrolidine | 85 | >99 |

| 2 | p-Methoxybenzylamine | (3R,4R)-N-(p-Methoxybenzyl)-3,4-dihydroxypyrrolidine | 82 | >99 |

| 3 | Allylamine | (3R,4R)-N-Allyl-3,4-dihydroxypyrrolidine | 78 | >99 |

| 4 | n-Butylamine | (3R,4R)-N-(n-Butyl)-3,4-dihydroxypyrrolidine | 75 | >99 |

| 5 | Aniline | (3R,4R)-N-Phenyl-3,4-dihydroxypyrrolidine | 65 | >99 |

Detailed Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate

This protocol describes the preparation of the chiral starting material from the corresponding diol.

Materials:

-

(2S,3S)-1,4-Dichlorobutane-2,3-diol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-